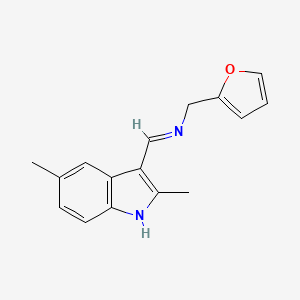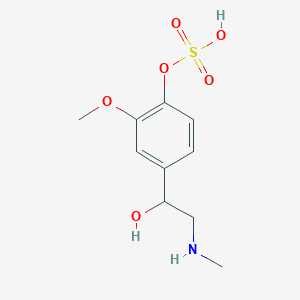
Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH is a pentapeptide fragment derived from the larger angiotensin peptides. This compound is a significant metabolite in the renin-angiotensin system, which plays a crucial role in regulating blood pressure, fluid balance, and vascular tone . The sequence of this peptide is Tyr-Ile-His-Pro-Phe, and it is often studied for its biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids using TFA (trifluoroacetic acid) or similar reagents.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the histidine residue, affecting the peptide’s biological activity.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Using different amino acid derivatives during synthesis.
Major Products: The major products formed from these reactions are typically modified peptides with altered biological activities or stability profiles .
Aplicaciones Científicas De Investigación
Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH involves its interaction with specific receptors in the renin-angiotensin system. It binds to angiotensin receptors, leading to a cascade of intracellular events that regulate vascular tone, blood pressure, and fluid balance. The peptide can also influence the activity of enzymes like NADPH oxidase, which plays a role in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Angiotensin II (DRVYIHPF): The primary active component of the renin-angiotensin system, known for its potent vasoconstrictive properties.
Angiotensin I/II (3-8) H-Val-Tyr-Ile-His-Pro-Phe-OH: Another fragment with distinct biological activities.
Comparison: Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH is unique due to its specific sequence and the resulting biological activities. Unlike the full-length angiotensin II, this fragment may have different receptor affinities and effects on blood pressure regulation .
Propiedades
IUPAC Name |
2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHGVQMTIJAUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)


![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)

![rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B12310099.png)
![Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium](/img/structure/B12310102.png)


![Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B12310131.png)
![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
![8-Bromo-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12310137.png)
![2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12310139.png)

